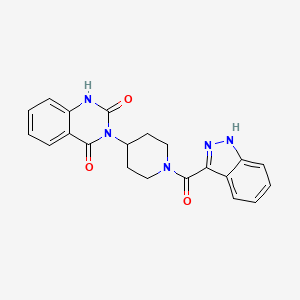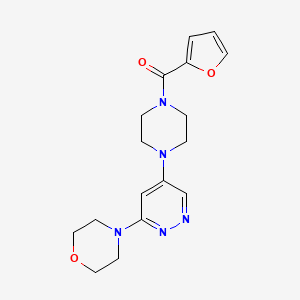
Furan-2-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Furan-2-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone” is a complex organic compound. It contains several functional groups, including a furan ring, a morpholine ring, a pyridazine ring, and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely be connected in a specific arrangement to form the overall structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by the types and arrangement of functional groups in the molecule .Applications De Recherche Scientifique
Metabolic Pathways and Biotransformation
Furan-containing compounds, such as prazosin, undergo extensive metabolic transformations involving demethylation, amide hydrolysis, and O-glucuronidation in liver microsomes and hepatocytes. Additionally, novel metabolites formed via oxidation of the piperazine ring and oxidative cleavage of the furan ring have been characterized, highlighting the compound's potential for bioactivation through metabolism to a reactive intermediate (Erve et al., 2007).
Synthesis and Antimicrobial Activity
The synthesis of azole derivatives starting from furan-2-carbohydrazide and their antimicrobial activities against various microorganisms demonstrate the compound's utility in developing new therapeutic agents (Başoğlu et al., 2013).
Corrosion Inhibition
Furan-2-yl compounds have been investigated for their potential as corrosion inhibitors on mild steel in acidic media, where they show significant inhibition efficiency, acting as mixed type inhibitors. This application is critical for industries looking to protect metal infrastructure and equipment from corrosive damage (Singaravelu & Bhadusha, 2022).
Chemical Synthesis and Characterization
The facile synthesis of novel compounds involving furan-2-yl groups, including 7-aminofuro- and aminothieno[2,3-d]pyridazin-4(5H)-ones, highlights the versatility of these compounds in producing a wide array of derivatives for further pharmacological evaluation. Such studies contribute to the expansion of chemical libraries with potential therapeutic benefits (Koza et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for a compound like this could be vast and would depend on its physical and chemical properties, potential applications, and biological activity. It could be explored for potential uses in various fields such as medicinal chemistry, materials science, or synthetic chemistry .
Propriétés
IUPAC Name |
furan-2-yl-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c23-17(15-2-1-9-25-15)22-5-3-20(4-6-22)14-12-16(19-18-13-14)21-7-10-24-11-8-21/h1-2,9,12-13H,3-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJBZVKKKOVIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NN=C2)N3CCOCC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-3-[(Z)-(4-fluorophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B3014847.png)
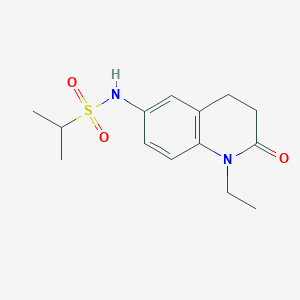
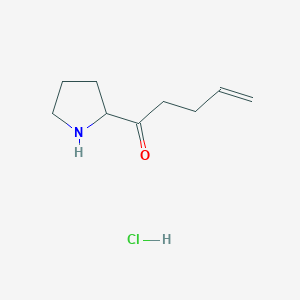
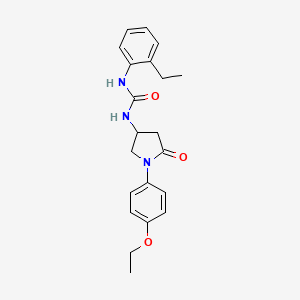
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B3014854.png)
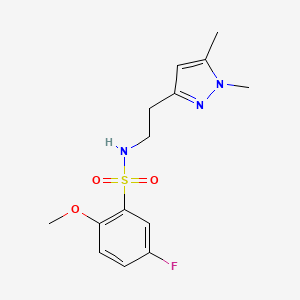

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,2,5-trimethylpyrazole-3-carboxamide](/img/structure/B3014859.png)


![4-[5-(2,4-Dichlorophenyl)-2-furyl]-2-methyl-1,3-thiazole](/img/structure/B3014863.png)

![6-chloro-5-methyl-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B3014868.png)
